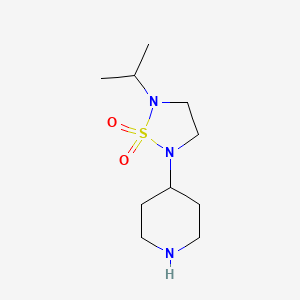

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

Molecular Formula |

C10H21N3O2S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

2-piperidin-4-yl-5-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |

InChI |

InChI=1S/C10H21N3O2S/c1-9(2)12-7-8-13(16(12,14)15)10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

VZNGZWQJHPFAAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(S1(=O)=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with piperidine and sulfur dioxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the thiadiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiadiazolidines.

Scientific Research Applications

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Core Heterocyclic Frameworks

- 1,2,5-Thiadiazole Derivatives : Compounds like [1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline (tdap) lack the sulfone group, resulting in weaker electron-accepting capacity and reduced stability of radical anions. These compounds rely on S•••S and S•••N interactions for network formation .

- 1,2,5-Thiadiazolidine 1,1-Dioxides : The sulfone group in 2-isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide enhances electron deficiency, enabling stable radical anions (e.g., tdapO₂ derivatives) and stronger hydrogen-bonding interactions .

Substituent Effects

Physicochemical and Coordination Behavior

Table 1: Key Properties of Selected 1,2,5-Thiadiazolidine Derivatives

Key Observations:

- Magnetic Properties : tdapO₂ radical salts exhibit tunable magnetic coupling (antiferromagnetic to ferromagnetic), driven by π-overlap motifs . Similar behavior is plausible for 2-isopropyl-5-(piperidin-4-yl)-... due to its conjugated sulfone system.

- Coordination Chemistry : Unlike tdapO₂, which binds transition metals via phenanthroline N-atoms, the target compound’s piperidine N and sulfone O may enable unique metal-binding modes .

Biological Activity

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Recent studies have indicated that thiadiazolidine derivatives exhibit significant antioxidant properties. The compound was evaluated using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals. Results showed that at a concentration of 25 µM, compounds similar to this compound displayed a radical scavenging activity comparable to reference antioxidants like ascorbic acid .

Anti-inflammatory Activity

In vivo studies have demonstrated that thiadiazolidine derivatives can reduce inflammation. For instance, compounds within this class were tested for their efficacy in carrageenan-induced paw edema models. Results indicated that these compounds significantly inhibited edema formation at doses comparable to established anti-inflammatory agents like Indomethacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies on cancer cell lines such as HeLa and SMMC-7721 revealed that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.071 µM for SMMC-7721), suggesting promising anticancer activity . The mechanism of action appears to involve the inhibition of key oncogenic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazolidine derivatives. Modifications to the piperidine ring and substituents on the thiadiazolidine core have been shown to influence activity significantly. For example:

- Substitution with electron-donating groups enhances antioxidant and anticancer activities.

- The presence of bulky isopropyl groups increases lipophilicity and cellular uptake.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antioxidant Activity : A study demonstrated that derivatives with similar structures exhibited up to 87% radical scavenging activity at specific concentrations .

- Case Study on Anti-inflammatory Effects : In a controlled experiment using rat models, compounds showed significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs .

- Case Study on Cancer Cell Lines : In vitro tests revealed that modifications to the piperidine moiety resulted in enhanced cytotoxicity against glioma cells, indicating a targeted approach may yield better therapeutic outcomes .

Q & A

Basic: What safety protocols should be followed when handling 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide in academic laboratories?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis or handling .

- Waste Management: Segregate chemical waste in labeled, airtight containers. Collaborate with certified hazardous waste disposal agencies to ensure compliance with environmental regulations .

- Emergency Procedures: In case of skin exposure, immediately rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

Basic: Which spectroscopic and chromatographic methods are optimal for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., isopropyl and piperidinyl groups). Compare chemical shifts with PubChem data for analogous thiadiazolidines .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced: How can researchers design experiments to optimize the synthetic yield of this compound in multi-step reactions?

Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize cyclization steps by varying reaction time (30–120 min) and monitoring yield via HPLC .

- Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility and reduce side reactions. Adjust residence time and pressure based on precedents from diphenyldiazomethane synthesis .

- In Situ Monitoring: Utilize FTIR or Raman spectroscopy to track intermediate formation and minimize degradation pathways .

Advanced: What methodologies resolve contradictions in reported biological activities of thiadiazolidine derivatives like this compound?

Answer:

- Orthogonal Assays: Validate kinase inhibition claims using both enzymatic (e.g., fluorescence-based ADP-Glo™) and biophysical (e.g., surface plasmon resonance) assays to confirm binding affinity .

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cellular activity .

- Structural Analog Comparison: Synthesize and test derivatives with modified substituents (e.g., fluorophenyl or imidazole groups) to isolate pharmacophoric contributions .

Advanced: How should researchers address solubility challenges for this compound in aqueous assays?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for in vitro studies. Confirm compatibility with dynamic light scattering (DLS) to detect aggregation .

- Prodrug Strategies: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity. Monitor stability under physiological pH using UV-Vis spectroscopy .

- Nanoformulation: Encapsulate the compound in PEGylated liposomes and characterize particle size (50–200 nm) via TEM or nanoparticle tracking analysis .

Advanced: What computational approaches support the rational design of this compound derivatives for target-specific applications?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses against targets (e.g., G protein-coupled receptors). Validate with free-energy perturbation (FEP) calculations .

- QSAR Modeling: Train models on datasets of thiadiazolidine bioactivity to correlate substituent properties (e.g., logP, polar surface area) with potency .

- MD Simulations: Perform 100-ns simulations in explicit solvent to assess conformational stability and ligand-receptor residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.